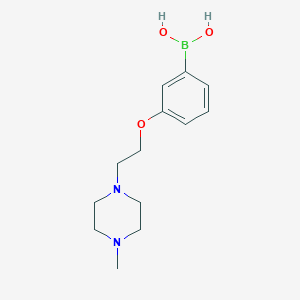
(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is a research chemical with the molecular formula C13H21BN2O3 and a molecular weight of 264.13 g/mol . It’s not intended for human or veterinary use.
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 446.3±55.0 °C at 760 mmHg . The melting point and other physical properties are not specified .Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Catalysis
Synthesis and Structure of Multifunctional Compounds : Boronic acids, including derivatives of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid, act as synthetic intermediates and building blocks. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application in organic chemistry (R. Zhang et al., 2017).
Catalysis in Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, related to boronic acids, have been used for the synthesis of biologically active compounds. These catalysts are efficient, reusable, and applicable in microwave-assisted synthesis, demonstrating the role of boronic acid derivatives in facilitating chemical reactions (Arul Murugesan et al., 2017).
Medicinal Chemistry
Precursor in Pharmaceutical Synthesis : Derivatives of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid serve as key synthetic intermediates in the production of pharmaceuticals like imatinib, highlighting their importance in drug synthesis (E. Koroleva et al., 2012).
Anticancer Molecule Characterization : Certain boronic acid-based molecules demonstrate promising anticancer activity, underlining the role of these compounds in the development of new therapeutic agents (Aarati Dilip Zagade et al., 2020).
Analytical Chemistry
Sensor Development : Boronic acid derivatives are used in the development of sensors for detecting ions and molecules. For example, a boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe, demonstrating its utility in sensitive and selective detection applications (M. Selvaraj et al., 2019).
Molecular Recognition : Phenylboronic acids, including derivatives similar to (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid, are employed for molecular recognition, particularly in the detection of diols and alpha-hydroxy acids (F. Sartain et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)9-10-19-13-4-2-3-12(11-13)14(17)18/h2-4,11,17-18H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNXWIONRVFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



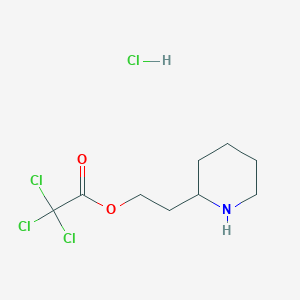
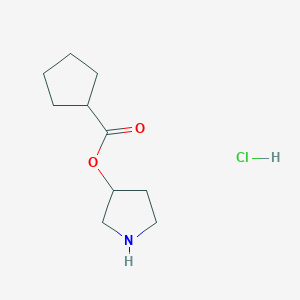
![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
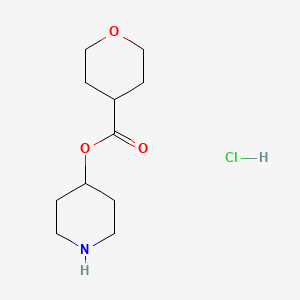
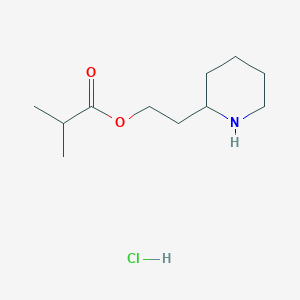




![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)